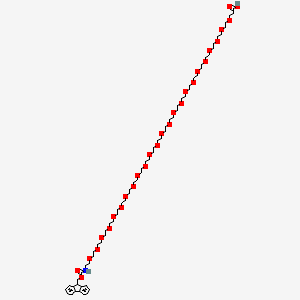

Fmoc-N-amido-PEG24-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-N-amido-PEG24-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C66H113NO28 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid . It has a molecular weight of 1368.59 .Scientific Research Applications

Peptide Synthesis

- Peptide N-alkylamides Synthesis : Fmoc-N-amido-PEG24-acid plays a crucial role in the synthesis of peptide N-alkylamides. For instance, Songster, Vagner, and Bárány (2004) described the synthesis of peptide N-alkylamides using Fmoc chemistry in conjunction with acidolyzable handles. They highlighted the preparation of LHRH analogues, demonstrating the efficacy of this compound in peptide synthesis (Songster, Vagner, & Bárány, 2004).

Antimicrobial Peptides

- Synthesis of Antimicrobial Peptides : this compound has been utilized in the synthesis of antimicrobial peptides. For example, the synthesis of indolicidin, an antimicrobial peptide, was achieved using Fmoc amino acid derivatives. This approach illustrates the application of this compound in developing peptides with potential therapeutic uses (van Abel et al., 2009).

Nanoparticle Functionalization

- Gold Nanoparticle Functionalization : this compound has been employed in the synthesis of monofunctionalized gold nanoparticles. Sung et al. (2004) discussed how Fmoc-Lys-substituted polymer resins were used for the covalent ligation of gold nanoparticles, showcasing the role of this compound in nanotechnology applications (Sung et al., 2004).

Peptide Conjugates

- Synthesis of Peptide Thioesters and Conjugates : Boll et al. (2014) demonstrated the use of this compound in synthesizing large peptide segments for the total synthesis of SUMO-1 peptide conjugates. This research highlights its application in creating functionally diverse and complex peptide-based structures (Boll et al., 2014).

Drug Delivery Systems

- Nanocarriers for Drug Delivery : this compound has been studied for its potential in nanocarrier systems for drug delivery. Zhang et al. (2015) conducted a study using PEGylated Fmoc-amino acid conjugates as nanocarriers, highlighting the importance of this compound in improving drug delivery systems (Zhang, Huang, Kwon, & Li, 2015).

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG24-acid is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups in peptides or proteins . The compound is used to introduce a hydrophilic, non-immunogenic spacer into a peptide .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

Instead, it is used as a tool in peptide synthesis to control the spacing and hydrophilicity of peptides . This can indirectly influence the biochemical pathways that the synthesized peptides are involved in.

Pharmacokinetics

The hydrophilic peg spacer is known to increase the solubility of the resulting compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows the introduction of a hydrophilic, non-immunogenic spacer into a peptide , which can enhance the peptide’s solubility and potentially its biological activity.

Action Environment

The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the reaction of the terminal carboxylic acid with primary amine groups requires the presence of activators . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other chemicals in the environment.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-N-amido-PEG24-acid plays a significant role in biochemical reactions. It is used to introduce a hydrophilic, non-immunogenic spacer into a peptide . The Fmoc group can be removed under basic conditions to expose the terminal amine, which can then be used for further conjugations

Molecular Mechanism

The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOMZHGRFWXDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H113NO28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)